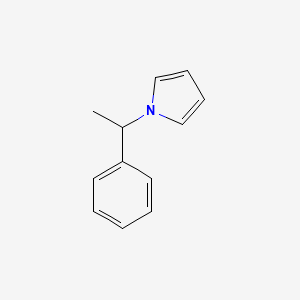

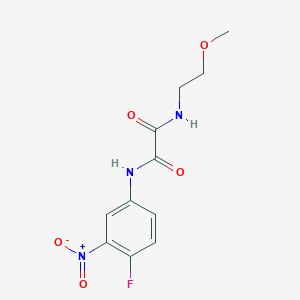

1-(1-phenylethyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds such as 1-Phenylethylamine involves the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate . A novel microbial esterase identified from the Indian Ocean was found to enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .Chemical Reactions Analysis

The reaction of substituted 1-Phenylethyl alcohols with p-Toluenesulfonyl Chloride has been studied . Also, a chemoenzymatic process involving manganese oxide driven oxidation coupled with enzymatic biotransformation has been used to convert racemic 1-phenylethanols into enantiopure ®-1-phenylethanols .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Studies

- 1-(1-phenylethyl)-1H-pyrrole and related compounds have been synthesized and examined through nuclear magnetic resonance spectroscopy. These studies provide insights into the electronic effects of substituents on the pyrrole ring, aiding in understanding the structure-activity relationship of these compounds (Lee, Jun, & Yu, 2000).

Restricted Rotation and Conformational Analysis

- NMR studies on derivatives of 1-(1-phenylethyl)-1H-pyrrole, such as 1-substituted 2,5-dimethylpyrroles, have shown restricted rotation due to dipole interaction, indicating the importance of these compounds in understanding molecular conformations (Kashima, Maruyama, Fujioka, & Harada, 1988).

Electronically Intercommunicating Iron Centers

- Studies on 1-phenyl-1H-pyrrole derivatives have shown significant electron delocalization and electrochemical properties, especially in diferrocenyl-1-phenyl-1H-pyrroles, suggesting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Corrosion Inhibition

- 1H-pyrrole-2,5-dione derivatives, including those related to 1-phenyl-1H-pyrrole, have been investigated as corrosion inhibitors for carbon steel, demonstrating their practical application in materials science (Zarrouk et al., 2015).

Anions Recognition

- Certain pyrrole derivatives can recognize specific inorganic anions, as demonstrated by o-Di-(pyrrole-2-carboxamides)-phenylene, showcasing potential in sensor technology (Yin et al., 2004).

Molecular Structure and Quantum Mechanical Studies

- Detailed molecular and quantum mechanical studies of pyrrole analogues, such as 1-(2-aminophenyl) pyrrole, have been conducted, providing insights into their electronic properties and potential bioactivity (Srikanth et al., 2020).

Electronic Interaction Tuning in Diferrocenyl-1-Phenyl-1H-Pyrroles

- Research on the electronic interaction in diferrocenyl-1-phenyl-1H-pyrroles has highlighted the influence of substituents on electronic properties, indicating their use in designing single-molecule transistors (Hildebrandt & Lang, 2011).

Synthesis and Luminescent Properties

- The synthesis of 1H-pyrrole derivatives and their photoluminescent properties have been explored, showing their potential applications in electronics and materials science (Khafizova et al., 2020).

Eigenschaften

IUPAC Name |

1-(1-phenylethyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQNBIZJNAJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-pyrrole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)